molecular formula C13H13Cl2NO5 B7572354 Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate

Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate

Cat. No. B7572354
M. Wt: 334.15 g/mol
InChI Key: MWFONYZODOGSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate, also known as DMOAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. DMOAA is a derivative of the amino acid glycine and is synthesized through a multi-step process that involves the use of various reagents and catalysts. In

Scientific Research Applications

Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate has various scientific research applications, including its use as a building block in the synthesis of various pharmaceuticals and agrochemicals. Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate has been shown to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate has been used as a ligand in metal complexation studies, and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate has been shown to inhibit the growth of various bacteria and fungi, suggesting that it may act by disrupting their metabolic processes.
Biochemical and Physiological Effects:
Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate can inhibit the growth of various bacteria and fungi, including Gram-positive and Gram-negative bacteria. Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate has also been shown to possess antiviral activity against several viruses, including herpes simplex virus type 1 and human immunodeficiency virus type 1. In addition, Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate is its broad-spectrum activity against various microorganisms, making it a potential candidate for the development of new antibiotics. Additionally, Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate is relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate. One potential area of research is the development of new antibiotics based on Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate. Additionally, Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate may have potential applications in the development of new antiviral drugs. Further studies are needed to fully understand the mechanism of action of Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate and its potential applications in various fields.
Conclusion:
In conclusion, Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate involves the use of several reagents and catalysts, and it has various scientific research applications, including its use as a building block in the synthesis of various pharmaceuticals and agrochemicals. While Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate has several advantages, including its broad-spectrum activity against various microorganisms, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate involves the use of several reagents and catalysts, including glycine, 3,5-dichlorobenzoyl chloride, and sodium hydride. The synthesis process starts with the protection of the amino group of glycine with the use of a protecting group such as Boc or Fmoc. The protected glycine is then reacted with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate product, which is then reacted with sodium hydride and methyl 2-bromoacetate to form Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate.

properties

IUPAC Name

methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO5/c1-20-11(17)6-16(7-12(18)21-2)13(19)8-3-9(14)5-10(15)4-8/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFONYZODOGSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC(=O)OC)C(=O)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate

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